Cas no 85335-06-4 (Strychnidine,10,11-didehydro-11-[(2S,3E,12bS)-3-ethylidene-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-(9CI))
![Strychnidine,10,11-didehydro-11-[(2S,3E,12bS)-3-ethylidene-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-(9CI) structure](https://nl.kuujia.com/scimg/cas/85335-06-4x500.png)
85335-06-4 structure
Productnaam:Strychnidine,10,11-didehydro-11-[(2S,3E,12bS)-3-ethylidene-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-(9CI)
Strychnidine,10,11-didehydro-11-[(2S,3E,12bS)-3-ethylidene-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-(9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- Strychnidine,10,11-didehydro-11-[(2S,3E,12bS)-3-ethylidene-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-(9CI)
- longicautadine
- 15-[(3Z)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinoline
- NSC377102
- Longicaudatine
- AKOS040752663
- 85335-06-4
- NSC 377102
- NSC-377102
- Strychnidine, 10,11-didehydro-11-(3-ethylidene-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizin-2-yl)-, (11(2S,3E,12bS))-
-
- Inchi: InChI=1S/C38H40N4O/c1-2-22-19-40-14-11-25-24-7-3-5-9-30(24)39-35(25)32(40)17-26(22)28-21-42-31-10-6-4-8-29(31)38-13-15-41-20-23-12-16-43-36(28)34(37(38)42)27(23)18-33(38)41/h2-10,12,21,26-27,32-34,36-37,39H,11,13-20H2,1H3/b22-2+
- InChI-sleutel: PTRWWFKHWVYDOM-QOABUSIESA-N
- LACHT: CC=C1CN2CCC3=C(C2CC1C4=CN5C6C7C4OCC=C8C7CC9C6(CCN9C8)C1=CC=CC=C15)NC1=CC=CC=C31
Berekende eigenschappen
- Exacte massa: 568.32
- Monoisotopische massa: 568.32
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 43
- Aantal draaibare bindingen: 1
- Complexiteit: 1290
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 8
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4
- Topologisch pooloppervlak: 34.7A^2
Experimentele eigenschappen
- Dichtheid: 1.38
- Brekindex: 1.768
- PSA: 34.74000
- LogboekP: 6.04740
Strychnidine,10,11-didehydro-11-[(2S,3E,12bS)-3-ethylidene-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-(9CI) Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T32861-25mg |
Longicautadine |
85335-06-4 | 25mg |
¥ 10600 | 2024-07-20 | ||
TargetMol Chemicals | T32861-5 mg |
Longicautadine |
85335-06-4 | 98% | 5mg |
¥ 7,000 | 2023-07-11 |
Strychnidine,10,11-didehydro-11-[(2S,3E,12bS)-3-ethylidene-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-(9CI) Gerelateerde literatuur
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
4. Back matter
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
85335-06-4 (Strychnidine,10,11-didehydro-11-[(2S,3E,12bS)-3-ethylidene-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-(9CI)) Gerelateerde producten
- 1226082-02-5(2-(4-(2-Hydroxyethyl)piperazin-1-yl)quinolin-8-ol)
- 442872-58-4(3-4-(propan-2-yloxy)phenyl-4,5-dihydro-1H-pyrazol-5-one)
- 898444-16-1(N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide)
- 81067-45-0(1,5-Dibromo-3-chloro-2-iodobenzene)
- 1805962-30-4(4-Aminomethyl-2-cyano-6-mercaptobenzoic acid)
- 1515220-49-1(O-(1-phenylcyclopropyl)methylhydroxylamine)
- 1997990-29-0(2-bromo-1-(5-bromopyridin-3-yl)ethan-1-ol)
- 1548422-83-8(1,3,5-Triazine-2(1H)-thione, 6-amino-4-(3-chloro-2-thienyl)-)
- 904828-20-2(6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-(4-phenoxyphenyl)pyrimidin-4-amine)
- 3159-09-9(2-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one)
Aanbevolen leveranciers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
CN Leverancier
Reagentie

Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
CN Leverancier
Bulk

Handan Zechi Trading Co., Ltd
Goudlid
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
CN Leverancier
Bulk

上海贤鼎生物科技有限公司
Goudlid
CN Leverancier
Bulk
